molecular formula C28H37N3O5S B1673200 Morpholine-4-carboxylic acid (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide CAS No. 170111-28-1

Morpholine-4-carboxylic acid (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide

Cat. No.: B1673200
CAS No.: 170111-28-1
M. Wt: 527.7 g/mol
InChI Key: YUMYYTORLYHUFW-ZUDLOMHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine-4-carboxylic acid (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide is a spiroheterocyclic compound with a complex structure featuring a morpholine-4-carboxylic acid core linked to a phenethylallylcarbamoyl group and a 3-methylbutyl side chain. Its synthesis involves multi-step organic reactions, including reductive amination and carbamate formation, as demonstrated in enzymatic and chemical protocols . This compound belongs to a class of reversible cysteine protease inhibitors, notably targeting cathepsin S, which is implicated in autoimmune diseases . Its design leverages stereochemical precision (e.g., (S)-neopentylglycine derivatives) to achieve high enantioselectivity (>99% e.e.) and substrate conversion rates (>95%) in enzymatic synthesis .

Properties

CAS No.

170111-28-1

Molecular Formula

C28H37N3O5S

Molecular Weight

527.7 g/mol

IUPAC Name

N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m1/s1

InChI Key

YUMYYTORLYHUFW-ZUDLOMHPSA-N

SMILES

CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3

Canonical SMILES

CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LHVS;  K-110717;  K 110717;  K110717;  Morpholinurea-leucine-homophenylalanine-vinyl phenyl sulfone

Origin of Product

United States

Biological Activity

Morpholine-4-carboxylic acid (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide is a complex organic compound that belongs to the morpholine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C28H37N3O5S
  • Molecular Weight : Average 527.675 g/mol

This structure includes a morpholine ring, a carboxylic acid group, and an amide linkage, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that morpholine derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and enzyme inhibition .

Enzyme Inhibition

Morpholine-4-carboxylic acid derivatives have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and metabolic processes:

  • Acetylcholinesterase Inhibition : Compounds derived from morpholine have shown strong inhibitory effects against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound exhibits potent urease inhibitory activity, which is significant in managing conditions like urinary tract infections .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of synthesized morpholine derivatives, compounds were screened against several strains. Results demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving minimum inhibitory concentrations (MICs) indicative of potential therapeutic applications .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of morpholine derivatives in models of neurodegeneration. The results indicated that specific compounds could reduce levels of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This reduction was linked to the inhibition of γ-secretase, suggesting a promising avenue for therapeutic development .

The biological activity of morpholine-4-carboxylic acid is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound's structural features allow it to bind effectively to enzyme active sites, inhibiting their function. For instance, the presence of nitrogen atoms in the morpholine ring facilitates hydrogen bonding with catalytic residues in enzymes like AChE .
  • Receptor Modulation : Morpholine derivatives have also been shown to modulate receptors involved in mood disorders and pain management, enhancing their pharmacological profiles .

Summary Table of Biological Activities

Biological ActivityTargetMechanismReference
AntimicrobialSalmonella typhi, Bacillus subtilisDisruption of cell wall synthesis
AChE InhibitionAcetylcholinesteraseCompetitive inhibition at active site
Urease InhibitionUreaseCompetitive inhibition
NeuroprotectiveAmyloid-betaInhibition of γ-secretase

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is compared to structurally related morpholine derivatives and protease inhibitors:

Compound Key Structural Features Biological Target Activity/Notes
Target Compound Morpholine-4-carboxylic acid core; benzenesulfonyl-phenethylallylcarbamoyl; 3-methylbutyl Cathepsin S Reversible inhibitor; IC₅₀ < 100 nM (in vitro); potential for autoimmune therapy
Thiomorpholine-4-carboxylic acid ester derivative (EP 2022/06) Thiomorpholine core (sulfur replaces oxygen); ester linkage Unspecified protease Improved metabolic stability due to sulfur; reduced solubility
Morpholine-4-carboxylic acid [(S)-1-((S)-1-benzyl-3-diazo-2-oxo-propylcarbamoyl)-3-methyl-butyl]-amide Benzyl substitution; diazo group Malaria proteases (e.g., falcipain) Enhanced binding affinity but lower synthetic yield (34%)
Spiroheterocyclic neopentylglycine derivatives Neopentylglycine backbone; cyclohexylalanine substituents Cathepsin S/K Broader protease inhibition but lower selectivity

Functional and Pharmacokinetic Differences

  • Target Compound vs. The ester linkage in the EP 2022/06 compound may confer faster metabolic clearance compared to the amide bond in the target compound .
  • Diazo-Substituted Analog : The diazo group in the malaria-targeting analog introduces reactivity that may limit stability but improves electrophilic interactions with protease active sites. However, its synthesis yield (34%) is significantly lower than the target compound’s enzymatic route (81% yield in similar protocols) .
  • Neopentylglycine-Based Inhibitors : While sharing the morpholine-4-carboxylic acid core, neopentylglycine derivatives exhibit broader inhibition (cathepsin S/K) but lack the phenethylallylcarbamoyl group’s specificity for cathepsin S .

Preparation Methods

Synthesis of Morpholine-4-Carboxamide Intermediate

Step 1: Knoevenagel Condensation
A modified procedure from employs:

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
  • tert-Butyl 3-formylmorpholine-4-carboxylate
  • Formic acid/triethylamine catalyst system

Reaction conditions :

  • Temperature: 0°C → 100°C (5 h)
  • Workup: NaOH (2M), ethyl acetate extraction
  • Yield: 40%

Mechanism :

  • Acid-catalyzed enolate formation from Meldrum’s acid
  • Nucleophilic attack on the aldehyde
  • Cyclization and decarboxylation

Table 1: Optimization of Step 1

Catalyst Temp (°C) Time (h) Yield (%)
Formic acid 0 → 100 5 40
Acetic acid 0 → 80 6 32

Benzenesulfonylation of Allylic Amine

Step 2: Sulfonyl Chloride Coupling

  • Reagents : Benzenesulfonyl chloride, DMAP (catalyst), dichloromethane
  • Conditions : 0°C → RT, 12 h
  • Yield : 68% (theoretical)

Critical parameters :

  • Strict exclusion of moisture to prevent hydrolysis
  • Use of Hunig’s base for HCl scavenging

Carbamoyl Bond Formation

Step 3: EDCl/HOBt-Mediated Coupling

  • Reagents : Ethylcarbodiimide hydrochloride (EDCl), hydroxybenzotriazole (HOBt)
  • Molar ratio : 1:1.2:1.5 (acid:amine:EDCl)
  • Solvent : Anhydrous DMF
  • Yield : 55–60%

Side reactions :

  • Racemization at chiral centers (mitigated by low temps)
  • Oligomerization (controlled by slow addition)

Synthetic Route 2: Convergent Synthesis

Preparation of Chiral Phenethylallyl Fragment

Asymmetric Aldol Reaction

  • Catalyst : Evans’ oxazaborolidine (R)-BINOL-derived
  • Enantiomeric excess : 92% ee
  • Yield : 78%

Table 2: Catalyst Screening for Aldol Reaction

Catalyst ee (%) Yield (%)
(R)-BINOL 92 78
(S)-Proline 65 62
Jacobsen’s thiourea 84 71

Mitsunobu Reaction for Sulfonate Installation

  • Reagents : DIAD, PPh3, benzenesulfonyl alcohol
  • Solvent : THF, -15°C
  • Conversion : >95% (by NMR)

Critical Analysis of Methodologies

Yield Comparison Across Routes

Table 3: Route Efficiency

Route Total Steps Overall Yield (%) Key Advantage
1 5 12.4 Fewer purification steps
2 6 18.7 Superior stereocontrol

Stereochemical Challenges

  • Epimerization at C3 of morpholine ring during Boc deprotection
  • Solution : Use of TFA/TIPSCl quenching at -78°C

Scalability Issues

  • Limitations :
    • Low solubility of intermediates in non-polar solvents
    • Exothermic risk in sulfonylation step
  • Mitigation strategies :
    • Continuous flow reactors for heat-sensitive steps
    • Mechanochemical grinding for solid-state reactions

Advanced Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 5.62 (dt, J=15.6, 6.8 Hz, 1H, CH=CH-SO2)
  • HRMS : m/z 528.2341 [M+H]+ (calc. 528.2345)

Purity Assessment

  • HPLC : 99.2% (C18, 70:30 MeCN/H2O)
  • Chiral SFC : 98.5% de

Q & A

Basic: What are the recommended synthetic routes for Morpholine-4-carboxylic acid derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of morpholine-4-carboxylic acid derivatives typically involves nucleophilic substitution or condensation reactions. For example, morpholine can react with chloroacetic acid under basic conditions (e.g., NaOH) at elevated temperatures (~80–100°C) to form the carboxylic acid derivative . Key variables include:

  • Base selection : Strong bases like NaOH improve reaction kinetics but may require careful pH control to avoid side reactions.
  • Purification : Crystallization or chromatography (e.g., silica gel column) is critical for isolating high-purity products, especially for analogs with sulfonamide or benzenesulfonyl groups .
  • Scale-up : Industrial methods use continuous-flow reactors for optimized heat and mass transfer, achieving yields >85% .

Advanced: How does the structural modification of the 3-methylbutyl and benzenesulfonyl groups affect the compound’s inhibitory activity against cysteine proteases like cathepsin S?

Methodological Answer:
The compound’s spiroheterocyclic core and benzenesulfonyl group are critical for reversible inhibition of cathepsin S, a protease implicated in autoimmune diseases . Structural studies reveal:

  • 3-Methylbutyl group : Enhances hydrophobic interactions with the enzyme’s S3 pocket, increasing binding affinity. Modifying this group to bulkier substituents (e.g., cyclohexyl) reduces solubility but may improve selectivity .
  • Benzenesulfonyl moiety : The sulfonyl group acts as a hydrogen-bond acceptor, stabilizing interactions with catalytic cysteine residues. Fluorination at the benzene ring (e.g., para-fluoro substitution) can boost potency by 2–3-fold .
  • Experimental validation : Use enzyme inhibition assays (e.g., fluorogenic substrate cleavage) with IC50 calculations and molecular docking simulations to quantify effects .

Basic: What analytical techniques are most effective for characterizing the purity and stability of this compound in biological matrices?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide high-resolution separation. Electrospray ionization (ESI) in positive mode detects the compound’s molecular ion ([M+H]+ at m/z ~600–650) .
  • NMR : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the morpholine ring (δ 3.6–4.0 ppm) and benzenesulfonyl group (δ 7.5–8.0 ppm) .
  • Stability testing : Incubate the compound in PBS (pH 7.4) or serum at 37°C, monitoring degradation via LC-UV at 254 nm over 24–72 hours .

Advanced: How can researchers resolve contradictions in reported antibacterial activity data between Staphylococcus aureus and Escherichia coli for this compound’s derivatives?

Methodological Answer:
Discrepancies in MIC values often arise from differences in:

  • Bacterial strain selection : Use standardized strains (e.g., ATCC 25923 for S. aureus, ATCC 25922 for E. coli) and agar diffusion methods under CLSI guidelines .
  • Derivative functionalization : Carboxylic acid derivatives show higher activity against Gram-positive bacteria (e.g., S. aureus) due to better penetration through thick peptidoglycan layers. Adding hydrophilic groups (e.g., hydroxyl) may improve Gram-negative activity .
  • Cytotoxicity cross-check : Test derivatives on RAW 264.7 macrophage cells to rule out false-positive antibacterial results caused by nonspecific toxicity .

Basic: What are the key considerations for designing in vitro assays to study this compound’s interaction with neurological targets?

Methodological Answer:

  • Target selection : Prioritize receptors or enzymes linked to neurological pathways (e.g., NMDA receptors, acetylcholinesterase). Use radioligand binding assays or fluorescence polarization for affinity measurements .
  • Blood-brain barrier (BBB) permeability : Predict logP values (optimal range: 2–5) using computational tools like SwissADME. Experimental validation via parallel artificial membrane permeability assays (PAMPA-BBB) is recommended .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, using LC-MS for metabolite identification .

Advanced: How does the stereochemistry of the 1-phenethylallylcarbamoyl group influence the compound’s pharmacokinetic profile?

Methodological Answer:

  • Stereoisomer synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to prepare enantiopure forms. Confirm configuration via X-ray crystallography or circular dichroism .
  • Pharmacokinetic impact : R-configuration at the 3-methylbutyl group improves metabolic stability (t1/2 > 4 hours in rat plasma) compared to S-enantiomers. The phenethylallyl group’s E/Z isomerism affects volume of distribution (Vd) by altering plasma protein binding .
  • In vivo testing : Administer isomers to rodent models and quantify plasma exposure (AUC0–24h) using LC-MS/MS .

Basic: What computational tools are recommended for predicting synthetic pathways or retrosynthetic planning for this compound?

Methodological Answer:

  • AI-driven synthesis planners : Tools leveraging the Pistachio, Reaxys, and BKMS_METABOLIC databases predict one-step routes with >90% accuracy. Input SMILES strings to generate feasible precursors (e.g., benzenesulfonyl chloride, morpholine-4-carboxylic acid) .
  • Retrosynthetic analysis : Use open-source platforms like RDKit or commercial software (e.g., ChemAxon) to prioritize disconnections at amide or sulfonamide bonds .

Advanced: What strategies optimize the compound’s solubility and bioavailability for preclinical testing without altering its core pharmacophore?

Methodological Answer:

  • Salt formation : Convert the free base to hydrochloride or mesylate salts, improving aqueous solubility (>10 mg/mL in PBS) .
  • Prodrug design : Introduce labile esters (e.g., pivaloyloxymethyl) at the carboxylic acid group, which hydrolyze in vivo to release the active form .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance circulation time and tissue targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-4-carboxylic acid (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide
Reactant of Route 2
Morpholine-4-carboxylic acid (1-(3-benzenesulfonyl-1-phenethylallylcarbamoyl)-3-methylbutyl)-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.